(3R)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL
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Overview
Description
(3R)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL is a chiral compound with a specific three-dimensional arrangement of atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-methylbenzaldehyde and ®-3-amino-1-propanol.
Reaction Conditions: The key step involves the condensation of 2-bromo-4-methylbenzaldehyde with ®-3-amino-1-propanol under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or other oxidizing agents in solvents like dichloromethane (DCM) or water.
Reduction: LiAlH4 or NaBH4 in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: NaN3 or KCN in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN).
Major Products Formed
Oxidation: Formation of a carbonyl compound (e.g., aldehyde or ketone).
Reduction: Formation of an amine.
Substitution: Formation of azide or nitrile derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL
- (3R)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-OL
- (3R)-3-Amino-3-(2-iodo-4-methylphenyl)propan-1-OL
Uniqueness
(3R)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C10H14BrNO |
---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-bromo-4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14BrNO/c1-7-2-3-8(9(11)6-7)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m1/s1 |
InChI Key |
GTXGTLHJICYKRH-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](CCO)N)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CCO)N)Br |
Origin of Product |
United States |
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